molecular formula C8H5BrClFO2 B1593452 Methyl 5-bromo-4-chloro-2-fluorobenzoate CAS No. 951884-02-9

Methyl 5-bromo-4-chloro-2-fluorobenzoate

Cat. No.: B1593452
CAS No.: 951884-02-9
M. Wt: 267.48 g/mol
InChI Key: CCCDFCRHGYGKGP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chloro-2-fluorobenzoate (CAS: 951884-02-9) is a halogenated aromatic ester with the molecular formula C₈H₅BrClFO₂. Its structure features a benzoate backbone substituted with bromine (position 5), chlorine (position 4), fluorine (position 2), and a methyl ester group (position 1). This compound is commonly used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing halogen substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and stabilize intermediates during synthesis .

Properties

IUPAC Name

methyl 5-bromo-4-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDFCRHGYGKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650506
Record name Methyl 5-bromo-4-chloro-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-02-9
Record name Methyl 5-bromo-4-chloro-2-fluorobenzoate
Source CAS Common Chemistry
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Record name Methyl 5-bromo-4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-bromo-4-chloro-2-fluoro-, methyl ester
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Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 5-bromo-4-chloro-2-fluorobenzoate to other halogenated benzoates are critical for understanding its unique properties.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Position) Purity (%) Key Differences Potential Applications
This compound 951884-02-9 5-Br, 4-Cl, 2-F, COOCH₃ 98 Triple halogenation (Br, Cl, F) Pharmaceutical intermediates
Methyl 5-bromo-2-chlorobenzoate 251085-87-7 5-Br, 2-Cl, COOCH₃ 98 Lacks fluorine; fewer halogens Organic synthesis
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 1644-71-9 4-Br, 5-F, 2-OH, COOCH₃ N/A Hydroxyl group instead of Cl; positional isomerism Agrochemical research
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 1193162-25-2 5-Br, 4-F, 2-OCH₃, COOCH₃ N/A Methoxy group instead of Cl Material science

Key Observations

Substituent Effects: The triple halogenation (Br, Cl, F) in the target compound enhances its electrophilicity and stability compared to analogs like Methyl 5-bromo-2-chlorobenzoate, which lacks fluorine . Replacing chlorine with a hydroxyl group (as in Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) increases polarity and solubility in polar solvents but reduces stability under acidic conditions .

Synthetic Utility: The presence of fluorine in this compound may improve bioavailability in drug candidates due to its small size and high electronegativity, a feature absent in non-fluorinated analogs . Compounds with fewer halogens (e.g., Methyl 5-bromo-2-chlorobenzoate) are less sterically hindered, favoring reactions requiring planar transition states .

Biological Activity

Methyl 5-bromo-4-chloro-2-fluorobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C8H5BrClFO2C_8H_5BrClFO_2 and a molecular weight of approximately 267.48 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) on the aromatic ring contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformational states due to the presence of halogens, which can engage in non-covalent interactions like halogen bonding.
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may exhibit similar effects against pathogenic microorganisms.
  • Anticancer Potential : Preliminary studies indicate that halogenated benzoates can influence cancer cell proliferation and apoptosis pathways, warranting further investigation into this compound's anticancer properties.

Antimicrobial Properties

Research has indicated that compounds with structural similarities to this compound possess significant antimicrobial activity. For instance:

Compound NameActivityReference
This compoundAntimicrobial
8-Bromo-6-chloroflavoneBactericidal against pathogens
Methyl 5-bromo-3-chloro-2-fluorobenzoateAntimicrobial properties observed

These studies suggest that this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that halogenated benzoates can induce apoptosis in cancer cells. For example:

Study FocusFindingsReference
Halogenated benzoatesInduce apoptosis in cancer cell lines
Interaction with P-glycoproteinPotential for multidrug resistance modulation

The ability of this compound to interact with cellular mechanisms involved in drug resistance could enhance its efficacy as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial effects of various halogenated compounds found that this compound exhibited significant inhibition against pathogenic bacteria without adversely affecting probiotic strains. This dual effect highlights its potential for therapeutic applications in gut health management .
  • Cancer Cell Studies : In a recent experimental setup, this compound was tested on cultured cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-4-chloro-2-fluorobenzoate
Reactant of Route 2
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Methyl 5-bromo-4-chloro-2-fluorobenzoate

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